molecular formula C14H10N2O4 B157584 Z-alpha,beta-Dinitrostilbene CAS No. 1796-05-0

Z-alpha,beta-Dinitrostilbene

Cat. No. B157584
CAS RN: 1796-05-0
M. Wt: 270.24 g/mol
InChI Key: NQAQCAROZAAHGL-YPKPFQOOSA-N
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Description

Z-alpha,beta-Dinitrostilbene is a chemical compound with the molecular formula C14H10N2O4 and a molecular weight of 270.24 . It is a yellow solid and is used for research and development purposes .


Molecular Structure Analysis

Z-alpha,beta-Dinitrostilbene belongs to the stilbene family of compounds, which exist in E and Z conformations . The E form or trans is thermodynamically more stable and exhibits more potent anticancer activity compared to the Z form or cis form .


Chemical Reactions Analysis

While specific chemical reactions involving Z-alpha,beta-Dinitrostilbene are not detailed in the retrieved sources, it’s known that stilbenes, in general, exhibit diverse biological activities . These activities can be attributed to the different chemical reactions these compounds undergo in biological systems .


Physical And Chemical Properties Analysis

Z-alpha,beta-Dinitrostilbene is a yellow solid . It is used for research and development purposes, not for medicinal or household use . More specific physical and chemical properties are not provided in the retrieved sources.

Scientific Research Applications

  • Medical and Dental Applications :

    • Zr-Mo alloys, including Z-alpha,beta-Dinitrostilbene, have shown potential in medical applications due to their low magnetic susceptibility, making them suitable for use in magnetic resonance imaging (MRI) environments (Suyalatu et al., 2010).
    • Zirconium-dioxide, another form of Z-alpha,beta-Dinitrostilbene, has been investigated for its radioactive potential in dental ceramics, showing negligible radionuclide activity, making it safe for routine prosthetic rehabilitations (Bavbek et al., 2014).
  • Materials Science and Engineering :

    • Novel α + β Zr alloys, including forms of Z-alpha,beta-Dinitrostilbene, have been developed for enhanced strength, particularly in nuclear applications. These alloys have been shown to exceed the strength of commercial Zr alloys by more than 50% (Veverková et al., 2021).
    • Zirconium–Beta zeolite, a variant of Z-alpha,beta-Dinitrostilbene, has been identified as a robust catalyst for the transformation of levulinic acid to γ-valerolactone, a key intermediate for bio-fuels and chemicals (Wang et al., 2014).
  • Photocatalysis and Energy Conversion :

    • Research on artificial Z-scheme photocatalytic systems, which include variants of Z-alpha,beta-Dinitrostilbene, has gained attention for environmental remediation and energy conversion, highlighting the material's potential in these fields (Huang et al., 2019).
  • Biomedical Research :

    • Z-DNA binding protein, related to the structure of Z-alpha,beta-Dinitrostilbene, has been studied for its specificity to the left-handed Z-DNA conformer, offering insights into DNA-protein interactions (Herbert et al., 1993).
  • Electrochemical Performance :

    • High-energy ball milling of nickel hydroxide, a process involving Z-alpha,beta-Dinitrostilbene, has shown improvements in the electrochemical performance of beta-Ni(OH)2, a component of Ni/MH batteries (Chen et al., 2003).

Safety and Hazards

Z-alpha,beta-Dinitrostilbene may cause eye and skin irritation, respiratory tract irritation, and irritation of the digestive tract . In case of contact, it is advised to wash thoroughly after handling and use with adequate ventilation . In case of accidental release, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

[(Z)-1,2-dinitro-2-phenylethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4/c17-15(18)13(11-7-3-1-4-8-11)14(16(19)20)12-9-5-2-6-10-12/h1-10H/b14-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAQCAROZAAHGL-YPKPFQOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/[N+](=O)[O-])/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-alpha,beta-Dinitrostilbene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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